Aphidicolin (CAS: 38966-21-1) is a highly specific, cell-permeable tetracyclic diterpene antibiotic that serves as a cornerstone reagent for controlling eukaryotic DNA replication. Unlike broad-spectrum antimitotics or nucleotide synthesis inhibitors, Aphidicolin functions by directly and reversibly binding to eukaryotic DNA polymerases α, δ, and ε, effectively halting the cell cycle at the early S-phase or G1/S boundary [1]. From a procurement perspective, its value lies in its high solubility in standard organic solvents like DMSO (up to 50 mg/mL) , excellent shelf stability, and its unique ability to achieve tight, uniform cell synchronization without permanently damaging the DNA template. This makes it an indispensable precursor and tool compound for commercial and academic laboratories conducting high-throughput cell cycle analysis, DNA damage response profiling, and viral replication studies where assay reproducibility is paramount.
When designing cell synchronization or replication stress assays, buyers might consider cheaper or more common substitutes like Hydroxyurea (HU) or Cytarabine (Ara-C). However, generic substitution fundamentally compromises assay integrity. Hydroxyurea arrests cells by inhibiting ribonucleotide reductase and depleting dNTP pools, which indirectly stalls replication but induces severe replication stress, unscheduled γH2AX phosphorylation, and DNA double-strand breaks [1]. Similarly, nucleoside analogs like Ara-C incorporate directly into the DNA strand, causing irreversible chain termination and structural lesions [2]. Aphidicolin, by contrast, competitively inhibits polymerase activity without incorporating into the DNA or depleting nucleotide pools, allowing for clean, rapid, and highly synchronous recovery upon washout. Procuring irreversible or damage-inducing substitutes invalidates downstream studies requiring viable, genetically intact cell populations.
While both Aphidicolin and Hydroxyurea (HU) are utilized for cell cycle arrest at the G1/S boundary, their post-washout recovery profiles dictate their procurement suitability. Aphidicolin directly inhibits DNA polymerase α, whereas HU depletes dNTP pools. In comparative mammalian cell models, a 24-hour block with Aphidicolin followed by washout allows approximately 80% of cells to synchronously progress into the S-phase within 4 to 6 hours [1]. In contrast, HU treatment yields lower synchrony (arresting only ~51% of cells in S-phase) and induces significant replication stress, marked by persistent γH2AX phosphorylation [2]. For workflows requiring high-viability, synchronous cell populations without confounding DNA damage, Aphidicolin is the mandatory selection.
| Evidence Dimension | Post-washout S-phase synchrony and replication stress induction |
| Target Compound Data | Aphidicolin (2.5-10 µg/mL): ~80% synchronous S-phase entry within 4-6 hours post-washout; preserves DNA integrity. |
| Comparator Or Baseline | Hydroxyurea (HU, 2 mM): ~51% S-phase arrest; induces significant γH2AX phosphorylation (DNA damage). |
| Quantified Difference | Aphidicolin provides ~30% higher S-phase synchrony and avoids the dNTP depletion-induced DNA double-strand breaks seen with HU. |
| Conditions | 24-hour cell cycle block followed by washout in mammalian cell culture (e.g., RPE1 cells). |
Procuring Aphidicolin ensures cleaner, highly synchronous cell populations for downstream cell cycle assays, eliminating the false-positive DNA damage signals caused by HU.
Nucleoside analogs such as Cytarabine (Ara-C) are often considered for DNA synthesis inhibition, but their mechanism fundamentally alters the DNA template. Ara-C acts as a leaky chain terminator that is physically incorporated into the replicating DNA strand, resulting in dose-dependent structural DNA strand breaks[1]. Aphidicolin, conversely, acts as a competitive inhibitor of dCTP binding at the active site of DNA polymerases α, δ, and ε, but is strictly non-incorporative [1]. Alkaline elution analysis demonstrates that while both agents halt DNA synthesis, Aphidicolin leaves the primer terminus structurally intact, allowing for immediate resumption of replication once the inhibitor is removed. This biochemical distinction is critical for assays where the native DNA structure must be preserved.
| Evidence Dimension | Mechanism of replication fork stalling and structural DNA integrity |
| Target Compound Data | Aphidicolin: Competitively inhibits dCTP binding without incorporating into the DNA strand, preserving the primer terminus. |
| Comparator Or Baseline | Cytarabine (Ara-C): Incorporates directly into the DNA strand, causing irreversible chain termination and dose-dependent strand breaks. |
| Quantified Difference | Aphidicolin achieves complete DNA synthesis arrest without the structural misincorporation lesions that require excision repair, unlike Ara-C. |
| Conditions | Alkaline elution analysis of replicating DNA in L1210 cells. |
Buyers requiring reversible replication fork stalling without inducing permanent structural DNA lesions must procure Aphidicolin rather than nucleoside analogs.
A major procurement differentiator for Aphidicolin is its extreme selectivity for eukaryotic replicative polymerases over repair and mitochondrial polymerases. Aphidicolin potently inhibits DNA polymerases α, δ, and ε, typically achieving complete cellular DNA synthesis block at concentrations around 3 µM [1]. However, it exhibits zero inhibitory effect on DNA polymerase β (responsible for base excision repair) or DNA polymerase γ (responsible for mitochondrial DNA replication)[2]. This stark contrast allows researchers to completely uncouple nuclear replication from mitochondrial DNA synthesis and repair processes. General DNA synthesis inhibitors or broad-spectrum intercalators cannot achieve this compartmentalized precision, making Aphidicolin the exclusive choice for targeted nuclear replication studies.
| Evidence Dimension | Inhibitory specificity across DNA polymerase families |
| Target Compound Data | Aphidicolin: Complete inhibition of nuclear replicative polymerases (α, δ, ε) at ~3 µM. |
| Comparator Or Baseline | Mitochondrial Pol γ and Repair Pol β: Completely resistant to Aphidicolin (no inhibition). |
| Quantified Difference | Provides absolute functional separation between nuclear DNA replication (halted) and mitochondrial DNA synthesis / base excision repair (unaffected). |
| Conditions | In vitro polymerase activity assays and whole-cell isotopic labeling. |
This strict selectivity makes Aphidicolin the mandatory procurement choice for isolating nuclear replication events from mitochondrial DNA synthesis or Pol β-dependent repair.
Because Aphidicolin provides superior reversibility and ~80% synchronous S-phase entry without the dNTP depletion-induced DNA damage seen with Hydroxyurea, it is the premier reagent for cell cycle synchronization workflows. It is highly recommended for industrial and academic core facilities conducting stage-specific proteomic, transcriptomic, or morphological studies where background replication stress would confound results [1].
Aphidicolin's absolute lack of inhibition against DNA polymerase γ makes it an essential tool for mitochondrial research. By arresting nuclear DNA replication while leaving mitochondrial DNA synthesis completely unaffected, researchers can selectively radiolabel or sequence mitochondrial genomes in intact cells. This application cannot be performed with broad-spectrum nucleotide analogs that indiscriminately halt all cellular DNA synthesis[2].
For laboratories studying the DNA damage response, Aphidicolin is the optimal agent for inducing pure replication fork stalling. Unlike Cytarabine (Ara-C), which incorporates into the DNA and causes structural chain termination, Aphidicolin competitively inhibits polymerase activity while preserving the primer terminus. This allows researchers to study the specific recruitment of DDR proteins to stalled forks without the confounding variable of chemically induced DNA strand breaks [3].
Irritant